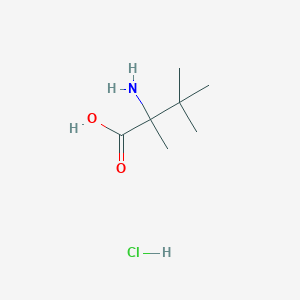
6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its pyrimidine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of an amino group at position 6, a chlorophenyl group at position 1, and a formyl group at position 5, along with two oxo groups at positions 2 and 4, makes it a versatile molecule for chemical reactions and applications.
Wirkmechanismus
Target of Action
The primary targets of the compound “6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde” are currently unknown
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . More detailed studies are required to understand the specific interactions of this compound with its targets.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with urea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization and subsequent oxidation to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity while reducing production time and cost.
Types of Reactions:
Oxidation: The aldehyde group at position 5 can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The carbonyl groups at positions 2 and 4 can be reduced to hydroxyl groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.
Major Products:
Oxidation: 6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.
Reduction: 6-Amino-1-(4-chlorophenyl)-2,4-dihydroxy-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde.
Substitution: Various derivatives depending on the substituent introduced at the amino group.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound serves as a building block for the synthesis of more complex heterocyclic structures. It is used in the development of new materials with specific electronic and optical properties.
Biology: In biological research, it is investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with active sites of various enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest that this compound exhibits antimicrobial and anticancer activities. It is being explored for its ability to inhibit the growth of certain bacterial strains and cancer cell lines.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and agrochemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
Vergleich Mit ähnlichen Verbindungen
- 6-Amino-1-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
- 6-Amino-1-(4-bromophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
- 6-Amino-1-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Uniqueness: The presence of the 4-chlorophenyl group in 6-Amino-1-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde imparts unique electronic and steric properties, enhancing its reactivity and binding affinity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
IUPAC Name |
6-amino-1-(4-chlorophenyl)-2,4-dioxopyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-6-1-3-7(4-2-6)15-9(13)8(5-16)10(17)14-11(15)18/h1-5H,13H2,(H,14,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPDFCPJGNYKIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=O)NC2=O)C=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)

![2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113184.png)
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113185.png)



